4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYPKGDEOMNSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its effectiveness in different applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-bromobenzaldehyde with appropriate precursors followed by cyclization to form the pyrimidine ring. Reaction conditions often require specific solvents and controlled temperatures to optimize yield and purity.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the pyrimidine ring forms hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, chloroethyl pyrimidine nucleosides have shown inhibition of cell proliferation and migration in vitro against cancer cell lines . The specific compound has been investigated for similar properties.
Anticancer Activity
In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of cancer cells. For example, compounds with similar structural motifs have been shown to affect cell cycle progression and induce apoptosis in various cancer models .
Study 1: Antitumor Activity
A study investigating the anticancer effects of related pyrimidine compounds found that they significantly inhibited tumor growth in xenograft models. The mechanism involved disruption of DNA synthesis and induction of apoptosis through caspase activation .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant inhibition of tumor growth; apoptosis induction through caspase pathways. |
| Study 2 | Antimicrobial | MIC values comparable to standard antibiotics against various bacterial strains. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Research
Role of Substituents: Bromophenyl vs. Cyanophenyl: The bromine atom in the target compound likely increases lipophilicity and steric bulk compared to the cyano group in the elastase inhibitor from WO060158 A1. This could affect binding to hydrophobic enzyme pockets . Propyl vs. Butyl/Benzyl Chains: The 6-propyl group balances solubility and membrane permeability. Longer chains (e.g., butyl) may enhance lipophilicity but reduce aqueous solubility .
Biological Activity Trends: Elastase Inhibition: The trifluoromethyl and cyano substituents in WO060158 A1 derivatives show superior elastase inhibition (IC₅₀ < 0.5 µM) compared to bromophenyl analogs, suggesting electron-withdrawing groups optimize enzyme binding . Antidiabetic Activity: Hydroxyphenyl derivatives (e.g., compound A in ) exhibit strong α-glucosidase inhibition (81.99% at 1.02 µg/mL), highlighting the importance of polar groups for targeting carbohydrate-metabolizing enzymes .
Physicochemical Properties :
- Molecular Weight : The target compound (~390 g/mol) falls within the acceptable range for drug-like molecules, similar to its analogs (301–436 g/mol).
- Solubility : Propyl and hydroxypropyl substituents (as in ) improve water solubility compared to benzyl or butyl groups .
Structural-Activity Relationship (SAR) Insights
- Aromatic Substituents: Electron-deficient groups (e.g., bromo, cyano) enhance interactions with enzymes like neutrophil elastase, while electron-rich groups (e.g., hydroxyphenyl) favor binding to carbohydrate-active enzymes .
- Alkyl Chains : Shorter chains (propyl) may reduce cytotoxicity compared to longer hydrophobic chains (butyl, benzyl), as seen in cytotoxicity studies of related pyrimidine derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction efficiency be optimized?
- Methodology : Multi-step synthetic routes, such as Claisen–Schmidt condensation followed by Michael addition and cyclization, are effective for constructing the pyrrolo-pyrimidine-dione core. Optimization involves temperature control (e.g., reflux in ethanol) and catalyst selection (e.g., acid/base catalysts) to enhance yield . Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol solvate formation) ensures purity .
- Key Considerations : Monitor intermediates using TLC (Rf ≈ 0.41 in appropriate solvent systems) and characterize intermediates via FTIR (e.g., C=O stretch at 1680 cm⁻¹) .
Q. How can the compound’s structural integrity and purity be validated?
- Methodology : Combine spectroscopic techniques:
- FTIR : Confirm carbonyl (C=O) and NH groups (e.g., 3455 cm⁻¹ for NH stretch) .
- NMR : Use -NMR to identify aromatic protons (δ 6.97–8.01 ppm for bromophenyl groups) and alkyl chains (δ 1.13 ppm for methyl groups) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Q. What solvent systems and storage conditions ensure stability for long-term studies?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and stability under varying pH/temperature. Ethanol solvates may enhance crystallinity and reduce degradation . Store under inert atmosphere at –20°C to prevent oxidation.
Advanced Research Questions
Q. How can computational methods (e.g., QSAR, molecular docking) be integrated to predict biological activity?
- Methodology :
- QSAR : Use 2D-QSAR models to correlate substituent effects (e.g., bromophenyl’s electronegativity) with bioactivity. Train models using datasets from analogous compounds with known IC values .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock. Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Compare -NMR and -NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
- HSQC/HMBC : Resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .
Q. How to design in vitro assays to evaluate inhibitory effects on specific enzymatic pathways?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric kits (e.g., NADH-coupled assays) to measure activity against targets like kinases or dehydrogenases.
- Dose-response curves : Calculate IC values using non-linear regression analysis. Include positive controls (e.g., staurosporine for kinases) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodology :
- Gene expression profiling : Use qPCR or RNA-seq to identify downstream targets after treatment.
- Flow cytometry : Assess apoptosis or cell-cycle arrest in treated vs. untreated cells .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
